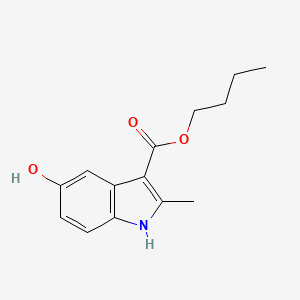

1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, butyl ester

Descripción general

Descripción

1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, butyl ester is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Métodos De Preparación

The synthesis of 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, butyl ester typically involves the esterification of 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl- with butanol. This reaction is often catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .

Análisis De Reacciones Químicas

1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, butyl ester undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, with reagents like halogens or nitrating agents.

Major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the potential of indole derivatives, including 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, butyl ester, as promising agents in cancer treatment. A study synthesized various derivatives and tested their cytotoxic effects against breast cancer cell lines (MCF-7). The results indicated that several compounds exhibited potent cytotoxicity with minimal effects on normal cells, suggesting a therapeutic window for these compounds in cancer therapy .

Mechanism of Action

The cytotoxic effects are believed to be mediated through the inhibition of specific proteins involved in cell proliferation and survival. For instance, the compound demonstrated significant interactions with survivin, a protein that inhibits apoptosis in cancer cells . This interaction suggests that derivatives of indole could be developed into targeted therapies for breast cancer and potentially other malignancies.

Neuropharmacology

Potential Neuroprotective Effects

Indole derivatives have also been studied for their neuroprotective properties. Research indicates that compounds similar to 1H-Indole-3-carboxylic acid can modulate neurotransmitter systems and exhibit anti-inflammatory effects in neural tissues. This suggests their potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Agricultural Applications

Plant Growth Regulators

Indole-3-acetic acid (IAA), a naturally occurring indole derivative, is known to function as a plant hormone regulating growth and development. While this compound has not been extensively studied in this context, its structural similarity to IAA suggests potential applications as a synthetic growth regulator or herbicide .

Synthesis and Derivative Development

Chemical Synthesis

The synthesis of 1H-Indole-3-carboxylic acid derivatives involves several methods, including condensation reactions and esterification processes. The development of novel synthetic routes enhances the availability of these compounds for pharmacological testing and application .

| Synthesis Method | Description |

|---|---|

| Condensation Reaction | Involves the reaction of indole derivatives with carboxylic acids to form esters. |

| Esterification | The process of forming an ester from an alcohol and a carboxylic acid under acidic conditions. |

Case Study 1: Breast Cancer Treatment

A recent publication detailed the synthesis of multiple indole derivatives, including butyl esters, which were evaluated for their anticancer activity against MCF-7 cells. The most potent compound exhibited an IC50 value of 4.7 µM, indicating strong cytotoxicity while sparing normal fibroblast cells .

Case Study 2: Neuroprotective Screening

In another study focusing on neuropharmacological applications, indole derivatives were assessed for their ability to reduce oxidative stress in neuronal cell cultures. Results showed that certain esters significantly decreased markers of oxidative damage, suggesting potential therapeutic roles in neurodegenerative conditions .

Mecanismo De Acción

The mechanism of action of 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, butyl ester involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes . The exact molecular targets and pathways are still under investigation .

Comparación Con Compuestos Similares

Similar compounds to 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, butyl ester include:

1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester: Similar structure but with an ethyl group instead of a butyl group.

1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, methyl ester: Contains a methyl group instead of a butyl group.

1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, propyl ester: Contains a propyl group instead of a butyl group.

Actividad Biológica

1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, butyl ester (CAS Number: 54436-16-7) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, focusing on cytotoxic effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C14H17NO3

- Molecular Weight : 247.29 g/mol

- Structure : The compound features an indole core with a carboxylic acid and hydroxyl functional groups, contributing to its biological activity.

Cytotoxicity and Anticancer Activity

Recent studies have highlighted the cytotoxic effects of indole derivatives on various cancer cell lines. A notable study synthesized several derivatives of 5-hydroxyindole-3-carboxylic acids and assessed their effects on breast cancer cells (MCF-7). The results indicated that:

- Cytotoxicity : The synthesized esters exhibited significant cytotoxicity against MCF-7 cells, with some compounds demonstrating half-maximal effective concentrations (EC50) below 10 µM. For instance, compound 5d showed an EC50 of 4.7 µM, indicating potent activity against cancer cells while sparing normal human dermal fibroblasts .

| Compound | EC50 (µM) | Selectivity Index |

|---|---|---|

| 5d | 4.7 | High |

| 5a | <10 | High |

| 5l | <10 | High |

The anticancer activity of indole derivatives is primarily attributed to their ability to inhibit key proteins involved in cell survival and proliferation:

- Survivin Inhibition : Indole compounds have been identified as inhibitors of survivin, a member of the inhibitor of apoptosis (IAP) protein family. Survivin is often overexpressed in aggressive tumors and plays a crucial role in inhibiting apoptosis. By targeting survivin, these compounds can induce apoptosis selectively in cancer cells .

Case Studies and Research Findings

- Breast Cancer Study : In a study focused on breast cancer treatment, various indole derivatives were synthesized and tested for their cytotoxic effects. The findings confirmed that these compounds could effectively inhibit the growth of MCF-7 cells while exhibiting minimal toxicity to normal cells .

- Plant Growth Promotion : Beyond anticancer properties, related indole derivatives have been studied for their plant growth-promoting activities. For example, certain metabolites produced by Corynebacterium firmus have shown to enhance plant biomass and root architecture through the action of indole acetic acid .

Propiedades

IUPAC Name |

butyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-3-4-7-18-14(17)13-9(2)15-12-6-5-10(16)8-11(12)13/h5-6,8,15-16H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAGREFLDWPKEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=C(NC2=C1C=C(C=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454728 | |

| Record name | 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54436-16-7 | |

| Record name | 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.